molecular formula C14H12ClFO2 B5818136 1-chloro-3-fluoro-2-[(4-methoxyphenoxy)methyl]benzene

1-chloro-3-fluoro-2-[(4-methoxyphenoxy)methyl]benzene

Cat. No.: B5818136
M. Wt: 266.69 g/mol
InChI Key: GNXMCXWJBYNCSL-UHFFFAOYSA-N
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Description

1-chloro-3-fluoro-2-[(4-methoxyphenoxy)methyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with chlorine, fluorine, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-3-fluoro-2-[(4-methoxyphenoxy)methyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-3-fluorobenzene and 4-methoxyphenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the methoxyphenoxy group is introduced to the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-fluoro-2-[(4-methoxyphenoxy)methyl]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reaction is typically carried out in polar aprotic solvents like DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

1-chloro-3-fluoro-2-[(4-methoxyphenoxy)methyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-fluoro-2-[(4-methoxyphenoxy)methyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-3-fluoro-2-methoxybenzene: Similar in structure but lacks the methoxyphenoxy group.

    1-chloro-3-fluoro-4-methoxybenzene: Similar but with different substitution pattern on the benzene ring.

    1-chloro-2-fluoro-4-methoxybenzene: Another isomer with different substitution pattern.

Uniqueness

1-chloro-3-fluoro-2-[(4-methoxyphenoxy)methyl]benzene is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

1-chloro-3-fluoro-2-[(4-methoxyphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO2/c1-17-10-5-7-11(8-6-10)18-9-12-13(15)3-2-4-14(12)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXMCXWJBYNCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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